molecular formula C10H6N2O3 B2766464 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile CAS No. 75372-44-0

2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile

Cat. No.: B2766464
CAS No.: 75372-44-0
M. Wt: 202.169
InChI Key: BCBJYVTZIYROMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile is an organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile typically involves the reaction of phthalimide with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Phthalimide+ChloroacetonitrileK2CO3,DMFThis compound\text{Phthalimide} + \text{Chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} Phthalimide+ChloroacetonitrileK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The nitrile group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or sodium ethoxide in alcohol solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic substitution: Substituted phthalimides.

    Hydrolysis: Phthalimidoacetic acid.

    Reduction: Phthalimidoethylamine.

Scientific Research Applications

2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and bioactive molecules.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The molecular pathways involved include the inhibition of specific enzymes that play a role in disease processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound, used in the synthesis of various derivatives.

    N-Phthalylglycine: A derivative with similar structural features.

    Phthalimidoethylamine: A reduced form of the compound with an amine group.

Uniqueness

2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBJYVTZIYROMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of N-hydroxyphthalimide (5.20 g, 31.88 mmol) in DMF (20 ml) was added bromoacetonitrile (3.0 ml, 45.02 mmol) and Et3N (10.0 ml, 71.8 mmol) and the reaction stirred at room temperature for 2 d. The mixture was diluted with EtOAc (50 ml) and brine (40 ml) and the organic layer was washed with brine (4×20 ml) and 1 N NaOH (30 ml), dried (Na2SO4) and concentrated to afford (1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-acetonitrile (2.3 g, 36%) as a beige solid. 1H NMR (CDCl3) δ 4.96 (s, 2H), 7.80-7.84 (m, 2H), 7.89-7.92 (m, 2H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
40 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.